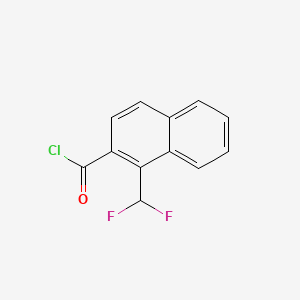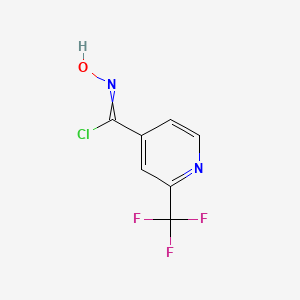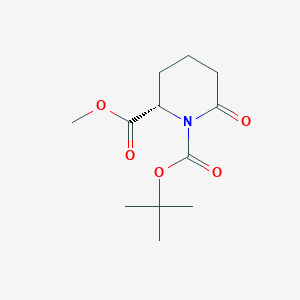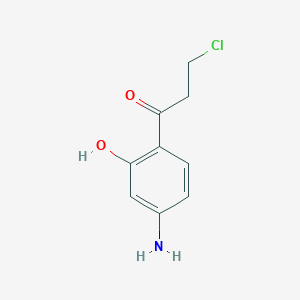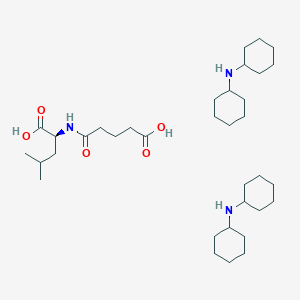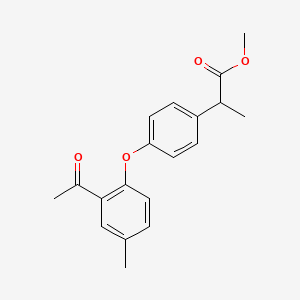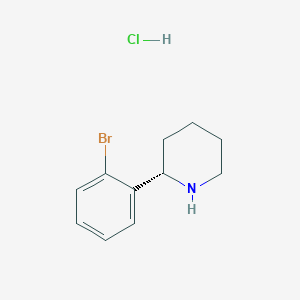
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chloromethyl group and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or ethers.
Oxidation: Production of ketones or carboxylic acids.
Reduction: Generation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloromethyl and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(4-chloromethylphenyl)propan-2-one
- 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one
- 1-Chloro-1-(2-chloromethyl-4-trifluoromethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H9Cl2F3O |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
1-chloro-1-[5-(chloromethyl)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)11(14,15)16/h2-4,10H,5H2,1H3 |
Clé InChI |
CKUQBHXAQZGGOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)CCl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
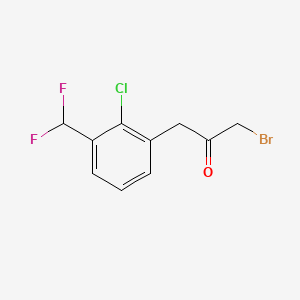
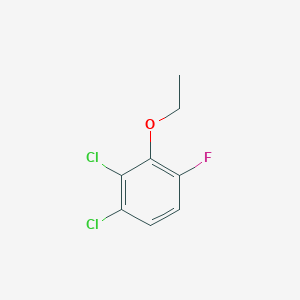
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
